2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-19-12-14-21(15-13-19)23-16-26-25(28(23)17-20-8-4-2-5-9-20)30-18-24(29)27-22-10-6-3-7-11-22/h2-16H,17-18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCNEBRAXHQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vivo analgesic and anti-inflammatory activity. Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in pain and inflammation pathways.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins or enzymes.
Biochemical Pathways
The compound might affect the biochemical pathways related to pain and inflammation. For instance, it could inhibit the synthesis or activity of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are known to play a key role in pain and inflammation.
Result of Action
The compound might exhibit potent analgesic and/or anti-inflammatory activity, as suggested by the activities of similar compounds. This could result in the alleviation of pain and reduction of inflammation at the sites of action.
Biological Activity
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its structure incorporates an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.5 g/mol. The compound features several functional groups that are common in bioactive molecules, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1207026-19-4 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it may act as a cholinesterase inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The compound likely interacts with the active sites of cholinesterase enzymes, competing with acetylcholine and thereby modulating neurotransmission processes.
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, similar thioimidazole compounds have shown significant antibacterial activity against Xanthomonas species, suggesting potential applications in agricultural biotechnology .
Antidiabetic Potential
The compound's structural characteristics suggest potential as an α-glucosidase inhibitor , a crucial target for managing type 2 diabetes by regulating blood glucose levels. In vitro studies on related imidazole derivatives have indicated promising inhibitory activities, with IC50 values significantly lower than those of standard treatments like acarbose .
Comparative Studies
Comparative analysis with structurally similar compounds highlights the unique pharmacological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Contains a thiazole group | Potential antimicrobial activity |
| 1-benzyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetamide moiety | Limited biological activity |
| 5-(p-tolyl)-1H-imidazole-2-thiol | Lacks benzyl and acetamide moieties | Antioxidant properties |
Case Studies
Recent studies have synthesized various derivatives based on the imidazole framework to evaluate their biological activities. For example, compounds bearing different substituents on the imidazole ring were tested for their α-glucosidase inhibitory potential, revealing structure–activity relationships (SAR) that guide future drug design .
One notable study reported that certain derivatives exhibited IC50 values ranging from 50 µM to over 200 µM against α-glucosidase, indicating that modifications in substituents can significantly enhance or diminish biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : Compounds that target dihydrofolate reductase (DHFR) have shown promise in reducing tumor growth.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
A notable study evaluated various benzimidazole derivatives for their anticancer potential against human colorectal carcinoma cell lines, revealing some compounds with IC50 values lower than standard treatments like 5-Fluorouracil (5-FU) .
Antidiabetic Applications
Imidazole derivatives are also being investigated for their role in modulating glucose metabolism. The ability to interact with enzymes involved in carbohydrate metabolism positions these compounds as candidates for developing antidiabetic medications. Their action may involve enhancing insulin sensitivity or inhibiting glucagon secretion.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and amines.
- Thioether Formation : Reacting the imidazole derivative with thiol compounds under basic conditions introduces the thioether linkage.
- Acetamide Introduction : The final step usually involves acylation of the amine group to form the acetamide structure.
Optimization of these synthetic routes is crucial for industrial production to ensure high yields and purity .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study reported that certain benzimidazole derivatives exhibited MIC values as low as 1.27 µM against resistant bacterial strains .
- Anticancer Activity : Another investigation demonstrated that specific derivatives had IC50 values significantly lower than standard chemotherapy agents, indicating their potential as effective anticancer therapies .
- In Vivo Studies : Research involving animal models has shown promising results for the antitubercular activity of related compounds, further validating their therapeutic potential .
Chemical Reactions Analysis
Thioether Linkage
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, depending on stoichiometry .
-
Nucleophilic substitution : The sulfur atom participates in S<sub>N</sub>2 reactions with alkyl halides or epoxides .
Acetamide Group
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide converts to carboxylic acid or amine derivatives .
-
Condensation reactions : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under dehydrating conditions .
Aromatic Substitution
-
Electrophilic substitution : The p-tolyl and benzyl groups undergo nitration, sulfonation, or halogenation at the para position due to steric hindrance from substituents .
Mechanistic Studies and Catalytic Modifications
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzyl and p-tolyl groups distinguish it from bromophenyl (20) or dinitrophenyl (W1) analogues, which may alter electronic and steric profiles .
- Synthesis of the target likely involves imidazole alkylation followed by thioacetamide coupling, similar to , but with benzyl substitution.
Antimicrobial Activity
Key Observations :
Anticancer Activity
Key Observations :
- p-Tolyl-containing derivatives (e.g., ) show moderate cytotoxicity, likely due to enhanced hydrophobic interactions with cellular targets.
- The absence of electron-withdrawing groups (e.g., nitro in W1) in the target may reduce off-target effects compared to dinitrophenyl analogues .
Physicochemical Properties
*Calculated using ChemDraw.
Key Observations :
Q & A
Q. NMR Spectroscopy :
Q. Mass Spectrometry :
- High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 481.12) .
Q. IR Spectroscopy :
- Stretching vibrations for C=O (1670–1690 cm) and C-S (680–720 cm) bonds .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility :
- Poor aqueous solubility due to aromatic and hydrophobic groups; DMSO or ethanol are preferred solvents for biological assays .
- Stability :
- Degrades under prolonged UV exposure; store in amber vials at –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
| Substituent Position | Activity (IC, μM) | Key Observation |
|---|---|---|
| p-Tolyl (Parent) | 1.61 ± 0.2 | Baseline activity against kinase X |
| 4-Nitrophenyl | 0.89 ± 0.1 | Enhanced inhibition due to electron-withdrawing groups |
| 4-Methoxyphenyl | >10 | Reduced activity from steric hindrance |
- Methodology :
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- Validate via enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .
Q. How can conflicting data on antimicrobial activity be resolved?
- Case Study :
Q. Assay Standardization :
Q. Compound Purity :
- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity interference .
Q. Mechanistic Studies :
Q. What advanced techniques are recommended for studying metabolic pathways involving this compound?
- Methodology :
Q. LC-MS/MS Metabolomics :
- Track metabolites in hepatic microsomal incubations (e.g., CYP450-mediated oxidation) .
Q. Isotope Labeling :
- Use C-labeled acetamide moiety to trace metabolic fate in in vivo models .
Q. Molecular Dynamics Simulations :
Data Contradiction Analysis
Q. Why do reactivity studies show divergent outcomes for halogenated derivatives?
- Key Findings :
- Chlorinated Derivatives :
- 4-Chlorophenyl substituents increase electrophilicity (reactivity in SNAr reactions) but reduce solubility .
- Brominated Derivatives :
- 4-Bromophenyl groups enhance oxidative stability but require harsher conditions (e.g., Pd-catalyzed coupling) .
- Resolution :
- Control reaction atmosphere (argon vs. air) to minimize oxidation side products .
- Use TLC monitoring (hexane:EtOAc 7:3) to isolate intermediates and prevent over-reaction .
Experimental Design Recommendations
Q. What in vitro models are optimal for evaluating antitumor potential?
- Models :
- Cell Lines : NCI-60 panel for broad screening; MDA-MB-231 for breast cancer specificity .
- Assays :
MTT/PrestoBlue for cytotoxicity (48–72 hr exposure).
Annexin V/PI staining to quantify apoptosis .
- Dosage : Start at 10 μM (IC range: 1–20 μM) .
Tables for Key Data
Table 1 : Comparative Spectral Data for Structural Confirmation
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| H NMR | δ 7.2–7.4 (aromatic protons) | |
| HRMS | [M+H] = 481.12 ± 0.02 | |
| IR | 1685 cm (C=O stretch) |
Table 2 : Biological Activity of Analogues
| Compound Variation | Target | Activity (IC) | Reference |
|---|---|---|---|
| 4-Nitrophenyl substituent | Kinase X | 0.89 μM | |
| 3-Chlorophenyl substituent | CYP450 3A4 | 15.2 μM |
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
